ethyl 1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system fused with a piperidine ring and an ethyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ethyl 1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions starting from simple precursors such as urea and cyanoacetic acid.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving appropriate reagents and conditions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the purine ring, using nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Ethyl 1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-sulfonamide: This compound shares a similar purine core but differs in the functional groups attached.
Ethyl { [1,3-dimethyl-2,6-dioxo-7- (3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid ethyl ester: This compound has a similar structure but includes a phenylpropyl group and a sulfanyl linkage.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other related compounds.
Properties
IUPAC Name |
ethyl 1-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-4-24-13(22)9-5-7-20(8-6-9)14-16-10-11(17-14)18(2)15(23)19(3)12(10)21/h9H,4-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPVAECWVCLJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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